molecular formula C21H28ClNO B15210369 5-Chloro-7-(5,5,7,7-tetramethyloct-1-en-3-yl)quinolin-8-ol CAS No. 60877-70-5

5-Chloro-7-(5,5,7,7-tetramethyloct-1-en-3-yl)quinolin-8-ol

Cat. No.: B15210369
CAS No.: 60877-70-5
M. Wt: 345.9 g/mol
InChI Key: WBYMIQPCMBYOQI-UHFFFAOYSA-N
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Description

5-Chloro-7-(5,5,7,7-tetramethyloct-1-en-3-yl)quinolin-8-ol is a chemical compound with the molecular formula C21H28ClNO. It is a derivative of quinolin-8-ol, where the hydrogens at positions 5 and 7 are replaced by chlorine and a tetramethyloct-1-en-3-yl group, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-(5,5,7,7-tetramethyloct-1-en-3-yl)quinolin-8-ol typically involves the following steps:

    Starting Material: The synthesis begins with quinolin-8-ol as the starting material.

    Alkylation: The tetramethyloct-1-en-3-yl group is introduced at the 7-position through an alkylation reaction. This step involves the use of a suitable alkylating agent under basic conditions, such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-(5,5,7,7-tetramethyloct-1-en-3-yl)quinolin-8-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of quinolin-8-one derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-7-(5,5,7,7-tetramethyloct-1-en-3-yl)quinolin-8-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-7-iodoquinolin-8-ol: Similar structure with iodine instead of the tetramethyloct-1-en-3-yl group.

Uniqueness

5-Chloro-7-(5,5,7,7-tetramethyloct-1-en-3-yl)quinolin-8-ol is unique due to the presence of the bulky tetramethyloct-1-en-3-yl group, which may enhance its lipophilicity and ability to interact with lipid membranes

Properties

CAS No.

60877-70-5

Molecular Formula

C21H28ClNO

Molecular Weight

345.9 g/mol

IUPAC Name

5-chloro-7-(5,5,7,7-tetramethyloct-1-en-3-yl)quinolin-8-ol

InChI

InChI=1S/C21H28ClNO/c1-7-14(12-21(5,6)13-20(2,3)4)16-11-17(22)15-9-8-10-23-18(15)19(16)24/h7-11,14,24H,1,12-13H2,2-6H3

InChI Key

WBYMIQPCMBYOQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)CC(C=C)C1=CC(=C2C=CC=NC2=C1O)Cl

Origin of Product

United States

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